Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride
Overview
Description
Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride is a complex organic compound that features a pyridine ring attached to a 2,3-dihydro-1,4-benzodioxine moiety through a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Carboxylation: The 2,3-dihydro-1,4-benzodioxine is then carboxylated using carbon dioxide in the presence of a base to form the carboxylic acid derivative.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring or the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are typically employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols, alkanes, or amines.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the benzodioxine core and exhibit similar chemical reactivity.
Pyridine carboxylates: Compounds with a pyridine ring and carboxylate group, which may have comparable pharmacological properties.
Uniqueness
Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride is unique due to the combination of the pyridine and benzodioxine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4.ClH/c16-14(19-13-7-3-4-8-15-13)12-9-17-10-5-1-2-6-11(10)18-12;/h1-8,12H,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQCPHJRYICPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)OC3=CC=CC=N3.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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